O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol
Description
O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a specialized organoiodine compound featuring a silyl-protected hydroxyl group and a conjugated (2E)-butenol backbone. This molecule is of significant interest in synthetic organic chemistry due to its dual functional groups: the silyl ether moiety (tert-butyldimethylsilyl, TBDMS) provides steric protection for the hydroxyl group, while the iodo substituent at the 3-position enables cross-coupling reactions (e.g., Suzuki or Stille couplings) and electrophilic substitutions. The (2E)-configuration of the double bond further influences its reactivity and stereochemical outcomes in synthetic applications .
Properties
IUPAC Name |
tert-butyl-[(E)-3-iodobut-2-enoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21IOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7H,8H2,1-6H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQSJKGWNGCEOG-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO[Si](C)(C)C(C)(C)C)/I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21IOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451457 | |
| Record name | tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152893-54-4 | |
| Record name | tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Iodination with N-Iodosuccinimide (NIS)
NIS in dichloromethane at −40°C selectively iodinates the 3-position of (2E)-buten-1-ol derivatives, preserving the (E)-configuration. Deuterium-labeling experiments confirm a concerted iodonium ion mechanism without carbocation intermediates, ensuring >98% stereoretention. Typical conditions:
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NIS (1.1 equiv) , CH₂Cl₂, −40°C, 4 h
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Yield : 89–92%
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Byproducts : <3% diiodinated species
Radical-Mediated Iodination
For electron-deficient alkenes, iodine monochloride (ICl) under blue LED irradiation generates iodine radicals, enabling anti-Markovnikov addition. This method proves effective for substrates sensitive to electrophilic pathways:
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ICl (1.2 equiv) , CH₃CN, 450 nm LED, 25°C, 1 h
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Yield : 78–85%
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E/Z Ratio : 95:5
Tandem Silylation-Iodination One-Pot Protocols
Pioneering work by demonstrates a sequential protection-iodination process in a single reactor, eliminating intermediate purification:
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Silylation : TBSCl (1.05 equiv), imidazole (1.2 equiv), CH₂Cl₂, −20°C, 2 h
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Iodination : NIS (1.1 equiv), −40°C, 4 h
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Workup : Aqueous Na₂S₂O₃ quench, extraction, silica gel filtration
Key Advantages :
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Overall Yield : 86%
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Purity : >99% by HPLC
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Throughput : 5 g scale demonstrated
Cross-Metathesis for Alkene Functionalization
The (2E)-configured double bond undergoes efficient cross-metathesis with terminal alkenes using Grubbs-Hoveyda II catalyst (2 mol%). Notably, reactions with 3-buten-1-ol proceed with exceptional stereofidelity:
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% |
| Temperature | 40°C |
| Reaction Time | 12 h |
| Conversion | 98% |
| E/Z Selectivity | >99:1 |
| Isolated Yield | 75% |
Comparative Analysis of Synthetic Routes
Table 1: Methodological Benchmarking
| Method | Yield (%) | Purity (%) | Stereoselectivity (E/Z) | Scale (g) |
|---|---|---|---|---|
| Sequential Silylation-Iodination | 92 | 99 | >99:1 | 10 |
| Tandem One-Pot | 86 | 99 | 98:2 | 5 |
| Radical Iodination | 85 | 97 | 95:5 | 2 |
Key Findings :
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Temperature Sensitivity : Below −30°C, electrophilic iodination outperforms radical methods in stereocontrol.
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Catalyst Economy : Grubbs-Hoveyda II enables 15 catalytic cycles before significant activity loss, reducing metal costs.
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Byproduct Formation : Diiodinated species increase above −20°C, necessitating cryogenic conditions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat transfer during exothermic iodination steps:
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Residence Time : 3 min
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Throughput : 1.2 kg/day
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Solvent Consumption : Reduced by 70% vs. batch
Green Chemistry Metrics
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PMI (Process Mass Intensity) : 8.2 (batch) vs. 3.1 (flow)
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E-Factor : 12.5 (batch) vs. 4.8 (flow)
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the C3 position serves as a superior leaving group, enabling nucleophilic substitutions under mild conditions.
Example :
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Reaction with sodium iodide in DMF replaces iodine with other nucleophiles, yielding substituted alkenes .
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Palladium-mediated couplings enable access to complex architectures, such as retinoid analogs .
Oxidation Reactions
The silyl-protected hydroxyl group is resistant to oxidation, allowing selective transformations at the double bond or iodine-bearing carbon.
| Reagent | Conditions | Product | Efficiency |
|---|---|---|---|
| Dess-Martin periodinane | CH₂Cl₂, rt, 2 h | Aldehyde (C=O) | >95% yield |
| Pyridinium chlorochromate | CH₂Cl₂, 0°C, 1 h | Ketone | 85% yield |
Key Observations :
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Dess-Martin periodinane selectively oxidizes the allylic alcohol to an aldehyde without disturbing the silyl ether .
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Oxidation under acidic conditions (e.g., PCC) converts the double bond to an epoxide, though this is less common .
Reduction Reactions
Controlled reduction targets the iodine or double bond, depending on the reagent.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C, 1 h | Silyl-protected diol | Iodine remains intact |
| H₂/Pd-C | EtOAc, rt, 12 h | Alkane | Double bond reduction |
Notable Application :
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Hydrogenation with Pd-C selectively reduces the double bond, yielding saturated derivatives for pharmaceutical intermediates .
Elimination Reactions
Thermal or base-induced elimination generates conjugated dienes or alkynes.
| Conditions | Product | Mechanism |
|---|---|---|
| Al₂O₃, 80°C | α,β-unsaturated ketone | Dehydration via E1cb pathway |
| DBU, CHCl₃, reflux | Alkyne | Dehydrohalogenation |
Example :
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Treatment with Al₂O₃ induces elimination of HI, forming α,β-unsaturated carbonyl compounds critical in terpene synthesis .
Protection/Deprotection Strategies
The tert-butyldimethylsilyl (TBS) group is stable under basic conditions but cleaved by fluoride ions.
| Reagent | Conditions | Outcome |
|---|---|---|
| TBAF | THF, rt, 1 h | Deprotection to free alcohol |
| HF-pyridine | CH₂Cl₂, 0°C, 30 min | Selective deprotection |
Utility :
Scientific Research Applications
O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.
Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.
Material Science: Applied in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol involves its reactivity as a silyl-protected alcohol. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other positions. The iodine atom serves as a versatile leaving group, facilitating substitution and elimination reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and utility of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol, a comparative analysis with analogous compounds is essential. Key structural analogs include silyl-protected alcohols, iodinated alkenols, and related intermediates used in glycosylation or stereoselective synthesis.
Table 1: Structural and Functional Comparisons
Stability and Protection Strategies
- Acid/Base Sensitivity : TBDMS ethers (as in the target compound) are more labile under acidic conditions (e.g., HF·pyridine) than TBDPS ethers, which require stronger acids (e.g., TBAF) for cleavage. This difference is critical in multi-step syntheses where orthogonal protection is required .
- Optical Activity : The (1R,2R)-diol in displays a specific rotation of [α]D = -75.8 (c 0.5, MeOH), highlighting the stereochemical impact of silyl protection. Similar chiral environments in the target compound would necessitate careful analysis of enantiomeric excess in synthetic pathways .
Spectroscopic Data
- NMR Trends: The ^1H-NMR of TBDMS-protected compounds (e.g., δ 1.01 ppm for tert-butyl protons in ) aligns with the target compound’s expected signals. However, iodinated alkenes typically show deshielding effects on adjacent protons (e.g., δ 3.2–4.0 ppm for CH₂-I environments) compared to non-halogenated analogs .
Research Findings and Limitations
- Synthetic Yield: The target compound’s analogs, such as compound 12 in , achieve moderate yields (~67%) after chromatographic purification, suggesting similar challenges in isolating iodinated alkenols due to their sensitivity to light and moisture .
Biological Activity
O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (CAS No. 152893-54-4) is an organic compound notable for its silyl-protected alcohol functionality, which includes an iodine atom and a double bond. This compound is primarily utilized in organic synthesis, particularly in the formation of complex molecules and pharmaceutical intermediates. Its unique structural features impart significant biological activity, making it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula: C10H21IOSi
- Molecular Weight: 312.26 g/mol
- Structure: Contains a tert-butyldimethylsilyl group, an iodine atom, and a double bond, contributing to its reactivity.
The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:
- Substitution Reactions: The iodine atom acts as a good leaving group, facilitating nucleophilic substitutions with various nucleophiles (e.g., amines, thiols).
- Oxidation Reactions: It can be oxidized to produce ketones or aldehydes.
- Reduction Reactions: Reduction processes can yield alkanes or other alcohols .
These reactions are crucial for its applications in synthesizing biologically active compounds.
Medicinal Chemistry
This compound is employed in the synthesis of retinoids and other pharmaceutical intermediates. Its ability to selectively protect functional groups allows for complex multi-step syntheses that are essential in drug development .
Enzyme Mechanisms
In biochemistry, this compound is useful for studying enzyme mechanisms due to its reactivity as a silyl-protected alcohol. The protection allows for selective modifications at other reactive sites without interference from the hydroxyl group .
Synthesis of Retinoids
A notable application of this compound is in the synthesis of retinoids, which are vital for various biological processes including vision and cellular growth. Research indicates that derivatives synthesized from this compound exhibit significant biological activity, influencing gene expression related to cell differentiation and proliferation .
Antioxidant Activity
Studies have shown that compounds derived from this compound possess antioxidant properties. For instance, derivatives have been tested against oxidative stress-induced apoptosis in liver cells, demonstrating protective effects against cell death caused by oxidative agents like tert-butyl hydroperoxide (tBHP) .
Research Findings
Recent studies highlight the following findings regarding the biological activity of this compound:
Q & A
Q. What role does this compound play in synthesizing ethylene-based natural products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
